Product packaging for Norlevorphanol(Cat. No.:CAS No. 39131-41-4)

Norlevorphanol

カタログ番号: B8719409
CAS番号: 39131-41-4
分子量: 243.34 g/mol
InChIキー: IYNWSQDZXMGGGI-NUEKZKHPSA-N

説明

Norlevorphanol, with the CAS Registry Number 1531-12-0, is a chemical compound of the morphinan class with the molecular formula C16H21NO and a molecular weight of 243.34 g/mol . It is the N-desmethyl analogue of levorphanol and a potent agonist of opioid receptors . Although it was never marketed as a pharmaceutical, it is a valuable reference standard in forensic and clinical toxicology research and for investigating the structure-activity relationships of opioid compounds . This compound is classified as a Schedule I Narcotic controlled substance in the United States, indicating it has a high potential for abuse and no accepted medical use . This product is intended For Research Use Only (RUO) . It is strictly for laboratory analysis and must not be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO B8719409 Norlevorphanol CAS No. 39131-41-4

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

39131-41-4

分子式

C16H21NO

分子量

243.34 g/mol

IUPAC名

(1R,9R,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C16H21NO/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12/h4-5,10,13,15,17-18H,1-3,6-9H2/t13-,15+,16+/m0/s1

InChIキー

IYNWSQDZXMGGGI-NUEKZKHPSA-N

SMILES

C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O

異性体SMILES

C1CC[C@@]23CCN[C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O

正規SMILES

C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O

関連するCAS

63732-85-4 (hydrobromide)
53448-65-0 (hydrochloride salt/solvate)

製品の起源

United States

Synthetic Pathways and Chemical Transformations of Norlevorphanol

Demethylation Methodologies for Norlevorphanol Production

The primary route to this compound involves the N-demethylation of its parent compound, levorphanol (B1675180), or the related precursor, levomethorphan. This transformation is a critical step in the semi-synthesis of numerous opioid pharmaceuticals. nih.gov

A conventional and widely employed method for producing this compound is through the demethylation of levomethorphan (the methyl ether of levorphanol) or levorphanol itself using a strong acid. google.comgoogle.com The process typically involves treating the starting material with aqueous hydrobromic acid (HBr) under heat. google.comgoogle.com This reaction cleaves the N-methyl bond to yield the secondary amine.

The general procedure can be summarized as follows:

Demethylation: Levomethorphan is treated with aqueous hydrobromic acid. google.com This step produces an aqueous HBr solution of the demethylated product.

Neutralization: The resulting acidic solution is neutralized, often with ammonium (B1175870) hydroxide (B78521) (NH₄OH), to precipitate the crude this compound free base. google.comgoogle.com

Extraction: The product is then extracted from the aqueous mixture using an organic solvent system, such as a mixture of chloroform (B151607) and isopropanol. google.com

This method is a foundational step in the production of levorphanol-related compounds, where this compound is often generated as an intermediate or sometimes persists as an impurity in the final levorphanol product. google.com

Reaction StepReagentPurposeReference
DemethylationAqueous Hydrobromic Acid (HBr)Cleavage of the N-methyl bond. google.comgoogle.com
NeutralizationAmmonium Hydroxide (NH₄OH)To form the crude free base of this compound. google.comgoogle.com
ExtractionChloroform/IsopropanolTo isolate the product from the aqueous reaction mixture. google.com

While HBr treatment is common for morphinans, a variety of methods exist for the N-demethylation of tertiary amines in broader organic synthesis, particularly in alkaloid chemistry. researchgate.net These methods provide alternative routes to secondary amines like this compound.

Von Braun Reaction: This classic method involves treating a tertiary amine with cyanogen (B1215507) bromide (CNBr). nih.govthieme-connect.de The reaction proceeds through a quaternary cyanoammonium intermediate, which fragments to yield a disubstituted cyanamide (B42294) and an alkyl bromide. The cyanamide can then be hydrolyzed under acidic or basic conditions to furnish the secondary amine. thieme-connect.de This technique has been applied to the N-demethylation of various opiate precursors. thieme-connect.de

Chloroformate Reagents: Reagents such as vinyl chloroformate can be used for N-demethylation. researchgate.net These react with the tertiary amine to form a carbamate, which is subsequently cleaved to yield the secondary amine.

Polonovski-Type Reaction: This two-step approach involves the initial N-oxidation of the tertiary amine to form an N-oxide. researchgate.netgoogle.com The N-oxide is then treated with a reducing agent, such as an iron(II) salt (e.g., FeSO₄·7H₂O), to induce a non-classical Polonovski reaction that results in the demethylated secondary amine. google.com

Photochemical and Catalytic Methods: Modern approaches include photochemical procedures and transition-metal catalysis. researchgate.netacs.org Photoredox catalysis, for example, can promote the aerobic N-dealkylation of tertiary amines under mild and functional group-tolerant conditions. acs.org

MethodKey Reagent(s)IntermediateKey FeaturesReference
Von Braun ReactionCyanogen Bromide (CNBr)Disubstituted cyanamideClassic method; uses toxic reagents. nih.govthieme-connect.de
Chloroformate MethodVinyl or other chloroformatesCarbamateAn alternative to the von Braun reaction. researchgate.net
Polonovski-Type ReactionOxidizing agent (e.g., m-CPBA), then FeSO₄N-oxideMilder conditions; avoids highly toxic reagents. researchgate.netgoogle.com
Photoredox CatalysisPhotocatalyst (e.g., Iridium complex), lightAmmoniumyl radical cationMild, modern method with high functional group tolerance. acs.org

Radiochemical Synthesis Approaches Involving this compound

The availability of this compound as a precursor is highly valuable in the field of medicinal imaging, particularly for the synthesis of radiolabeled ligands for Positron Emission Tomography (PET).

PET is a powerful molecular imaging technique that relies on radiotracers labeled with short-lived positron-emitting isotopes, such as Carbon-11 (¹¹C). mdpi.com The short half-life of ¹¹C (t½ ≈ 20.4 minutes) necessitates rapid and efficient radiolabeling chemistry. mdpi.comresearchgate.net this compound is an ideal precursor for ¹¹C-labeling because its secondary amine provides a reactive site for introducing a ¹¹C-labeled alkyl group without altering the core structure recognized by opioid receptors.

The general strategy involves the N-alkylation of this compound using a small, ¹¹C-containing building block. A common method is methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate, which are synthesized from cyclotron-produced [¹¹C]CO₂ or [¹¹C]CH₄. mdpi.com This would regenerate a ¹¹C-labeled version of levorphanol. More complex ¹¹C-labeled alkylating agents can be used to synthesize other PET ligands. For instance, a compound like [¹¹C]cyclorphan could be synthesized from this compound by alkylation with [¹¹C]cyclopropylmethyl bromide, prepared via a multi-step rapid synthesis. This allows researchers to study the distribution and density of opioid receptors in the brain in vivo. researchgate.net

Derivatization and Functionalization of this compound

The secondary amine of this compound is a key functional group for derivatization, allowing for the synthesis of a wide array of N-substituted morphinans with varying pharmacological profiles.

N-alkylation is the most common functionalization reaction performed on this compound. This reaction is fundamental to the synthesis of several well-known opioid agonists, partial agonists, and antagonists. By varying the nature of the alkyl group introduced at the nitrogen atom, the affinity and efficacy of the resulting ligand at different opioid receptors (μ, δ, κ) can be systematically modulated. nih.gov

A straightforward synthetic route involves the reaction of this compound with an appropriate alkyl halide (e.g., an alkyl bromide) in the presence of a base to neutralize the acid formed during the reaction. nih.gov This nucleophilic substitution reaction attaches the new alkyl group to the nitrogen atom.

Alkylating AgentResulting CompoundReference
(Bromomethyl)cyclobutaneButorphanol (B1668111) nih.gov
(Bromomethyl)cyclopropaneCyclorphan (B1240199) nih.gov
Allyl bromideLevallorphan unodc.org

These alkylation reactions highlight the role of this compound as a versatile scaffold. The introduction of different N-substituents, such as cyclobutylmethyl in butorphanol or cyclopropylmethyl in cyclorphan, is a key strategy for tuning the pharmacological properties of morphinan-based drugs. nih.gov

Triflation and Subsequent Amination Reactions

The transformation of the phenolic hydroxyl group of this compound and its derivatives is a key strategy for synthesizing new morphinan-based compounds with potentially novel pharmacological profiles. One such pathway involves the conversion of the phenol (B47542) to a triflate, followed by a palladium-catalyzed amination reaction. This approach allows for the introduction of various amino groups at the 3-position of the morphinan (B1239233) skeleton.

The synthesis often begins with the N-alkylation of this compound with various alkyl halides, such as cyclopropylmethyl bromide or cyclobutylmethyl bromide. The resulting N-substituted this compound derivatives are then subjected to triflation. This reaction typically employs trifluoromethanesulfonic anhydride (B1165640) ((CF₃SO₂)₂O) in the presence of a base, converting the phenolic hydroxyl group into a highly reactive triflate (OTf) group.

These triflate intermediates are then utilized in palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of a carbon-nitrogen bond. For instance, the triflates can be reacted with various amines in the presence of a palladium catalyst and a suitable ligand to yield the corresponding 3-amino-morphinan derivatives. Studies have shown that this method is effective for producing aminothiazolomorphinans, which have demonstrated mixed kappa (κ) and mu (μ) opioid receptor activity. Current time information in Bangalore, IN. The general effectiveness of palladium-catalyzed amination for a wide variety of aryl triflates has been well-established, with specific ligands and reaction conditions being optimized to achieve high yields. cmu.edu

Below is a representative reaction scheme for the triflation and amination of an N-alkylated this compound derivative:

StepReactant(s)ReagentsProduct
1. N-AlkylationThis compoundR-X (e.g., Cyclopropylmethyl bromide)N-Alkyl-norlevorphanol
2. TriflationN-Alkyl-norlevorphanol(CF₃SO₂)₂O, BaseN-Alkyl-3-triflyloxymorphinan
3. AminationN-Alkyl-3-triflyloxymorphinanR'₂NH, Palladium Catalyst, LigandN-Alkyl-3-aminomorphinan

Formation of Formylated this compound Intermediates

Formylation of this compound is another significant chemical transformation, primarily utilized to create intermediates for the synthesis of other morphinan derivatives. The formylation can occur at the nitrogen of the secondary amine or at the aromatic ring.

N-formylation of this compound can be achieved by reacting it with a suitable formylating agent. One documented method involves the use of ethyl formate (B1220265). In this process, a mixture containing this compound is treated with ethyl formate, leading to the formation of N-formylthis compound. google.com This reaction is often part of a purification or separation process for levorphanol, where the formylation of the this compound impurity allows for its separation. google.com The reaction of this compound with ethyl formate produces formylated this compound, which can then be separated from other components in the mixture. google.com

Another approach to formylation in the morphinan series involves the ortho-formylation of the phenolic ring, which introduces a formyl group at the C-2 position. While selective ortho-formylation has been specifically documented for related morphinans like butorphan (B10826112) and levorphanol, the principles are applicable to this compound. figshare.com This reaction provides a pathway to a variety of 2-substituted 3-hydroxymorphinans. figshare.com

The formylated intermediates, particularly N-formyl derivatives, are crucial in the synthesis of other opioids. For example, N-formylated morphinans are key intermediates in the production of dextromethorphan (B48470). researchgate.net

The following table summarizes the key aspects of the formylation of this compound:

Type of FormylationReagent ExampleResulting IntermediateSignificance
N-FormylationEthyl FormateN-Formylthis compoundUsed in purification processes and as a synthetic intermediate. google.com
ortho-Formylation(Not specified for this compound directly)2-Formyl-3-hydroxymorphinanAllows for the synthesis of 2-substituted morphinan derivatives. figshare.com

Pharmacological Characterization at Opioid Receptors

Opioid Receptor Binding Affinities

The affinity with which a compound binds to a receptor is a primary determinant of its potential pharmacological effects and is often expressed as the inhibition constant (Ki), where a lower value indicates higher affinity. Specific experimental Ki values for Norlevorphanol are not widely reported in the scientific literature. However, its structural relationship to the well-characterized opioids Levorphanol (B1675180) and Cyclorphan (B1240199) allows for an informed estimation of its binding profile. nih.gov The substitution at the nitrogen atom of the morphinan (B1239233) skeleton is known to be a key factor in determining binding affinity and selectivity for the different opioid receptor subtypes.

To provide context, the binding affinities for Levorphanol and Cyclorphan are detailed in the table below.

CompoundMu Opioid Receptor (MOR) Ki (nM)Delta Opioid Receptor (DOR) Ki (nM)Kappa Opioid Receptor (KOR) Ki (nM)
Levorphanol0.214.22.3
Cyclorphan0.0621.90.034
This interactive table presents data from a comparative study of morphinan derivatives.

Levorphanol, which features an N-methyl group, demonstrates a high affinity for the mu-opioid receptor. This N-methylation is a common structural feature among many potent MOR agonists. nih.gov The absence of this methyl group in this compound suggests a potential alteration in its affinity for the MOR. The effect of N-dealkylation on MOR binding can vary, sometimes leading to a decrease in affinity.

Both Levorphanol and Cyclorphan exhibit binding to the delta-opioid receptor, albeit with lower affinity compared to their primary receptor targets. It is therefore reasonable to predict that this compound also possesses some degree of affinity for the DOR.

The N-substituent significantly influences the affinity for the kappa-opioid receptor. Cyclorphan's N-cyclopropylmethyl group, for example, confers a very high affinity for the KOR. Levorphanol also binds to the KOR, but less potently than Cyclorphan. As this compound serves as the structural foundation for these and other KOR ligands, it is expected to have a basal affinity for this receptor, which is then modified by the addition of different groups at the nitrogen position.

G-Protein Coupled Receptor (GPCR) Signaling Mechanisms

Opioid receptors function as GPCRs, initiating intracellular signaling cascades upon ligand binding. frontiersin.orgmdpi.com The binding of an opioid ligand induces a conformational change in the receptor, which leads to the activation of associated intracellular G-proteins, typically of the Gi/o family. mdpi.comnih.gov This activation results in the dissociation of the G-protein into its Gα and Gβγ subunits, which then interact with various downstream effector systems. mdpi.comnih.gov A key outcome of Gi/o protein activation is the inhibition of the enzyme adenylyl cyclase, which reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.gov

A ligand's functional activity at a receptor—whether it acts as an agonist, antagonist, or partial agonist—depends on its ability to stabilize the receptor in a conformation that promotes G-protein activation.

Agonists effectively induce this active conformation.

Antagonists bind to the receptor but fail to induce the active state, thereby blocking the effects of agonists.

Partial agonists produce a level of G-protein activation that is lower than that of a full agonist.

The functional activity of morphinans is strongly dictated by the N-substituent. Levorphanol (N-methyl) is a full agonist at the MOR. In contrast, Cyclorphan (N-cyclopropylmethyl) functions as a KOR agonist while acting as an antagonist or weak partial agonist at the MOR. this compound, as the parent compound lacking an N-substituent, is the scaffold from which these diverse activities are derived. nih.gov While its specific activity profile is not extensively documented, its role as a precursor to both potent agonists and antagonists suggests it may possess intermediate or non-selective properties.

A more nuanced understanding of GPCR pharmacology is provided by the concept of ligand-directed biased signaling, also known as functional selectivity. frontiersin.org This theory proposes that a ligand can preferentially activate one intracellular signaling pathway over another at the same receptor. For opioid receptors, the primary pathways are the G-protein pathway, which is associated with the desired analgesic effects, and the β-arrestin pathway, which has been linked to receptor desensitization, tolerance, and certain adverse effects. plos.orgdiscoverx.com

A "G-protein biased agonist" is a compound that shows a preference for activating the G-protein pathway while having a reduced ability to recruit β-arrestin. Such compounds are of considerable therapeutic interest because they hold the potential to provide effective analgesia with a more favorable side-effect profile.

While no direct studies on the biased signaling properties of this compound are available, research into its close analog, Levorphanol, has indicated that it may function as a G-protein biased agonist at certain MOR splice variants. This observation is consistent with findings that Levorphanol may have a reduced impact on respiratory depression when compared to morphine at equianalgesic doses. The investigation of biased agonism typically involves comparative assays that quantify G-protein activation (such as [³⁵S]GTPγS binding assays) and β-arrestin recruitment. nih.govdiscoverx.compromega.comnih.gov The unique signaling profile of this compound remains an area for future research, which could further elucidate the role of the N-substituent in directing the signaling outcomes of morphinan compounds.

Receptor Desensitization Research

Receptor desensitization is a process where a receptor's response to a drug diminishes over time with continuous or repeated exposure. frontiersin.orgfrontiersin.org This phenomenon is a key area of research in opioid pharmacology as it is linked to the development of tolerance. frontiersin.orgnih.govbionity.com The mechanisms underlying opioid receptor desensitization are complex and involve several cellular processes, including receptor phosphorylation, uncoupling from G-proteins, and internalization (trafficking) of the receptor from the cell surface. frontiersin.orgresearchgate.netnih.gov

Different opioid agonists can induce varying degrees of receptor desensitization. nih.gov For instance, studies on the kappa-opioid receptor (KOR) have shown that agonists like dynorphin (B1627789) A and U50,488 produce greater desensitization than etorphine or levorphanol. frontiersin.org Similarly, at the mu-opioid receptor (MOR), DAMGO induces stronger desensitization than morphine. nih.gov This differential desensitization is attributed to the concept of "biased agonism," where a ligand can preferentially activate certain signaling pathways over others, leading to distinct cellular responses. nih.govwikipedia.org The phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and other kinases like protein kinase C (PKC) is a critical step in initiating desensitization. nih.govnih.gov

While direct research specifically detailing this compound's role in receptor desensitization is not extensively documented in the provided results, its parent compound, levorphanol, has been shown to be a less effective inducer of KOR desensitization compared to other agonists. frontiersin.org This suggests that this compound's desensitization profile may also differ from other opioids, a characteristic that warrants further investigation to understand its potential for tolerance development.

Opioid Receptor Subtype Selectivity and Functional Activity

Levorphanol, the parent compound of this compound, demonstrates broad-spectrum activity, binding to mu, delta, and kappa opioid receptors. painphysicianjournal.comnih.gov It acts as a full agonist at mu and delta receptors and a partial agonist at kappa receptors in ³⁵S-GTPγS binding studies. nih.gov The functional activity of an opioid agonist refers to its ability to activate the receptor and trigger a cellular response, often measured by its stimulation of G-protein binding. nih.gov

Given this compound's structural relationship to levorphanol, it is expected to interact with these receptor subtypes. ontosight.ai The precise selectivity and functional activity profile of this compound itself requires more specific investigation. However, studies on related morphinan compounds provide insights into how structural modifications influence receptor selectivity. For example, the N-substituent on the morphinan skeleton can dramatically alter the affinity and selectivity for different opioid receptor subtypes. nih.gov

Interactive Data Table: Opioid Receptor Binding Affinities of Related Morphinan Compounds

CompoundMOR Ki (nM)KOR Ki (nM)DOR Ki (nM)
Levorphanol0.212.34.2
Cyclorphan0.0620.0341.9
Butorphanol (B1668111)0.230.0795.9

Source: Benchchem

Studies on MOR Splice Variants

The gene encoding the mu-opioid receptor (OPRM1) undergoes extensive alternative splicing, giving rise to multiple splice variants. frontiersin.orgmdpi.com These variants differ in their structure, particularly at the C-terminus, and can be broadly categorized into full-length 7-transmembrane (7TM) variants, truncated 6-transmembrane (6TM) variants, and single-transmembrane (1TM) variants. mdpi.com

These splice variants are not merely redundant forms of the receptor; they exhibit distinct pharmacological properties and functional activities. mdpi.comnih.gov Studies using cell lines expressing different MOR splice variants have shown that various opioid agonists can display different levels of efficacy and potency at each variant. mskcc.org For example, the rank order of maximal stimulation of ³⁵S-GTPγS binding by different opioids varies among the MOR-1 splice variants. mskcc.org

Structure Activity Relationship Sar Studies of Norlevorphanol Derivatives

Impact of N-Substitution on Opioid Receptor Affinity and Efficacy

The nitrogen atom at position 17 of the morphinan (B1239233) skeleton is a critical site for modification, and the nature of the substituent at this position plays a significant role in defining the pharmacological behavior of the resulting compound. researchgate.net Altering the N-substituent can dramatically change a compound's affinity for the different opioid receptor subtypes (μ-opioid receptor - MOR, κ-opioid receptor - KOR, and δ-opioid receptor - DOR) and its efficacy (i.e., whether it acts as an agonist, antagonist, or partial agonist). researchgate.netnih.gov

The introduction of small cycloalkylmethyl groups at the nitrogen atom of the morphinan structure has been a key strategy in opioid research, often leading to compounds with mixed agonist-antagonist properties.

N-Cyclopropylmethyl Group: Replacing the methyl group of an agonist like levorphanol (B1675180) with a cyclopropylmethyl group to form cyclorphan (B1240199) results in a significant shift in receptor activity. Cyclorphan exhibits antagonist activity at the MOR while acting as a potent agonist at the KOR. This modification highlights a classic SAR principle in morphinans: the N-cyclopropylmethyl substituent tends to decrease or abolish MOR agonism while enhancing KOR agonism. nih.gov For instance, N-(cyclopropylmethyl)normorphinone, a derivative of morphinone, behaves as an antagonist. nih.gov In a series of aminothiazolomorphinans derived from norlevorphanol, the N-cyclopropyl derivative showed a 130-fold higher affinity for the KOR compared to the N-methyl version. nih.gov

N-Cyclobutylmethyl Group: The N-cyclobutylmethyl substituent, as seen in butorphanol (B1668111), also confers a mixed agonist-antagonist profile. Butorphanol is a partial agonist at the MOR and a strong agonist at the KOR. justice.gov.za This substitution pattern generally follows the trend of reducing MOR efficacy while maintaining or increasing KOR activity.

Table 1: Effect of N-Alkyl Substitution on Opioid Receptor Profile

CompoundN-SubstituentMOR ActivityKOR Activity
Levorphanol -CH₃Full AgonistAgonist
Cyclorphan -CH₂-c-C₃H₅AntagonistAgonist
Butorphanol -CH₂-c-C₄H₇Partial Agonist/AntagonistAgonist

Beyond simple cycloalkylmethyl groups, a wide variety of other N-substituents have been explored, leading to derivatives with fine-tuned receptor affinities and selectivities. In studies on aminothiazole derivatives of this compound, changing the N-substituent group drastically altered potency and efficacy. nih.gov

For example, an N-fluoropropyl derivative demonstrated high affinity (Ki = 0.30 nM) and good selectivity for the KOR over the MOR (9-fold) and DOR (180-fold). nih.gov An N-tetrahydrofurylmethyl substituent also resulted in high KOR affinity (Ki = 0.83 nM) and moderate MOR affinity (Ki = 2.4 nM). nih.gov

Further modifications to an attached aminothiazole ring at position 2 of the morphinan scaffold also influence the receptor profile. It was observed that N'-monosubstituted aminothiazolomorphinans generally had higher affinity than N'-disubstituted versions. nih.gov These findings demonstrate that the N-substituent region can accommodate a range of functionalities, each imparting distinct properties that modulate the interaction with opioid receptors. nih.govnih.gov

Table 2: Receptor Binding Affinities (Ki, nM) of N-Substituted Aminothiazolomorphinans

N-Substituent (R₃)Compound ExampleKOR Affinity (Ki, nM)MOR Affinity (Ki, nM)DOR Affinity (Ki, nM)
Cyclopropylmethyl Compound 30.200.8247
Fluoropropyl Compound 110.302.754
Tetrahydrofurylmethyl Compound 120.832.4140

Data sourced from studies on aminothiazolomorphinans. nih.gov

Modifications on the Morphinan Scaffold and Their Pharmacological Consequences

While N-substitution is a primary focus, modifications to the core tetracyclic morphinan structure are also crucial for determining pharmacological outcomes. Alterations to the phenolic A-ring and the C-ring can lead to significant changes in receptor binding and functional activity. mdpi.com

The phenolic hydroxyl group at position 3 of the morphinan A-ring is a key pharmacophoric element, essential for high-affinity binding to opioid receptors. However, phenols are often associated with rapid metabolism (glucuronidation), leading to poor oral bioavailability. nih.govresearchgate.netresearchgate.net Bioisosteric replacement, where the phenolic group is substituted with another chemical group that retains similar biological activity but has improved physicochemical properties, is a common strategy to overcome this limitation. cambridgemedchemconsulting.comnih.gov

One successful example involves the replacement of the phenolic hydroxyl group of levorphanol with a 2-aminothiazole (B372263) ring. nih.govresearchgate.net This modification resulted in aminothiazolomorphinan (ATPM), a compound that, particularly with an N-cyclopropylmethyl substituent, displayed high affinity for both KOR and MOR. nih.gov This demonstrates that non-phenolic structures can effectively mimic the crucial interactions of the phenol (B47542) group while potentially offering metabolic stability. researchgate.net

The C-ring of the morphinan scaffold offers multiple positions for substitution that can influence opioid activity. Modifications at position 6, in particular, have been shown to produce a wide range of biological activities. mdpi.comwikipedia.org

Elucidation of the "Message-Address Concept" in Opioid Ligand Design

The "message-address concept" is a theoretical framework used to understand and design ligands with selectivity for a specific opioid receptor subtype. frontiersin.orgnih.gov According to this model, an opioid ligand is composed of two functional parts:

The "Message": This is the core part of the molecule, or pharmacophore, that is recognized by and activates the opioid receptor. It carries the fundamental signal for agonism or antagonism and is relatively common across ligands that target different opioid receptor types. frontiersin.orgrsc.org For endogenous opioid peptides, the N-terminal tyrosine is considered the "message". frontiersin.org

The "Address": This is a distinct part of the molecule that confers selectivity by interacting with a unique subsite on a specific receptor type. It essentially "directs" the message to the correct receptor. nih.gov In opioid peptides, the C-terminal amino acid sequence functions as the "address". rsc.org

This concept has been successfully applied to the design of non-peptide ligands, including this compound derivatives. frontiersin.orgmdpi.com In this context, the core morphinan structure can be viewed as carrying the "message," while specific substitutions on the nitrogen atom or the C-ring act as the "address." taylor.edu For example, the N-cyclopropylmethyl group can be considered an "address" that directs the morphinan "message" preferentially toward the KOR. Similarly, early SAR studies on epoxymorphinans applied this concept by attaching an aryl function to the C-ring to mimic the Phe⁴ "address" of enkephalins, which resulted in the development of DOR-selective antagonists. frontiersin.org This model provides a rational framework for modifying scaffolds like this compound to achieve desired receptor selectivity and a specific pharmacological profile. frontiersin.orgtaylor.edu

Rational Design of Bifunctional Opioid Ligands

The rational design of bifunctional opioid ligands from the this compound scaffold is a strategic approach in medicinal chemistry aimed at creating single molecules that can interact with multiple opioid receptor subtypes. This strategy seeks to develop analgesics with improved therapeutic profiles, potentially offering potent pain relief with fewer side effects compared to traditional opioids that selectively target the mu-opioid receptor (MOR). The core principle involves modifying the this compound structure to modulate its affinity and efficacy at the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Research into the structure-activity relationships (SAR) of morphinan derivatives, the family to which this compound belongs, has provided critical insights into how specific structural modifications influence receptor interaction. The development of bifunctional ligands often focuses on achieving a mixed agonist/antagonist profile, for instance, MOR agonism for analgesia combined with KOR or DOR antagonism to mitigate side effects like dysphoria, tolerance, and dependence.

Key modifications to the morphinan skeleton, such as substitutions at the N-17 position and the C-3 phenolic hydroxyl group, have been extensively studied. For example, replacing the phenolic hydroxyl group with other functionalities can significantly alter the metabolic stability and receptor binding profile of the resulting compounds.

A series of 3-benzylamino-3-desoxymorphinan and 3-benzylamino-3-desoxymorphine derivatives have been synthesized and evaluated to explore their potential as bifunctional opioid ligands. nih.gov These studies provide a valuable framework for understanding how modifications to the this compound structure could yield compounds with desired bifunctional activity. For instance, the introduction of a benzylamino group in place of the C-3 hydroxyl group has been shown to produce ligands with high affinity for both MOR and KOR. nih.gov

The data from these studies reveal that subtle changes in the substituent on the benzylamino group can fine-tune the selectivity and functional activity at the different opioid receptors. For example, compound 4g , a 3-(3′-hydroxybenzyl)amino-17-methylmorphinan, demonstrated high binding affinity for the MOR and was a full agonist, showcasing significant selectivity over KOR and DOR. nih.gov Conversely, compound 17 , a 2-(3′-hydroxybenzyl)amino-17-cyclopropylmethylmorphinan, was found to be a KOR-selective ligand. nih.gov This highlights the critical role of both the N-substituent and the C-ring modification in determining the pharmacological profile.

The following tables summarize the binding affinities and functional activities of selected morphinan derivatives, providing a basis for the rational design of bifunctional ligands from the this compound scaffold.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected Morphinan Derivatives

Compound N-Substituent C3-Substituent MOR Ki (nM) KOR Ki (nM) DOR Ki (nM) MOR/KOR Selectivity MOR/DOR Selectivity
Cyclorphan Cyclopropylmethyl OH 0.062 0.034 1.9 0.55 0.03
Butorphanol Cyclobutylmethyl OH 0.23 0.079 5.9 0.34 0.04
4g Methyl 3'-Hydroxybenzylamino 0.42 10 710 24 1700
8b Cyclopropylmethyl Benzylamino 0.26 0.16 290 0.62 0.0009
17 Cyclopropylmethyl 2'-Hydroxybenzylamino 150 1.0 >10000 0.0067 <0.015

Data sourced from "Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors". nih.gov

Table 2: Functional Activity ([35S]GTPγS Binding) of Selected Morphinan Derivatives at MOR and KOR

Compound N-Substituent C3-Substituent MOR Activity KOR Activity
4g Methyl 3'-Hydroxybenzylamino Full Agonist -
8b Cyclopropylmethyl Benzylamino Partial Agonist Full Agonist
11a Methyl 3'-Methoxybenzylamino (Morphine series) Full Agonist -
12b Cyclopropylmethyl 3'-Methoxybenzylamino (Morphine series) Full Agonist -

| 17 | Cyclopropylmethyl | 2'-Hydroxybenzylamino | - | Full Agonist |

Data sourced from "Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors". nih.gov

These findings underscore the potential for designing this compound-based bifunctional ligands by strategic manipulation of its chemical structure. The goal is to create molecules with a tailored polypharmacological profile, offering a more nuanced and potentially safer approach to pain management.

Computational Chemistry and in Silico Modeling

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity.

Development of Predictive Models for Biological Activity

QSAR models are developed to forecast the biological effects of new or untested compounds based on the properties of known molecules. niscpr.res.in These models are built using a "training set" of compounds with known activities to establish a correlation, which is then validated using a "test set" to ensure the model's predictive power. niscpr.res.in For instance, a global QSAR model was developed to predict the carcinogenicity of a diverse set of 1464 compounds, including norlevorphanol. niscpr.res.in Such models are invaluable for initial screening, helping to identify promising drug candidates and discard those with potentially unfavorable properties early in the development process, thereby saving time and resources. niscpr.res.in

Correlation of Physicochemical Descriptors with Pharmacological Effects

The pharmacological effects of a compound are intrinsically linked to its physicochemical properties. QSAR studies on this compound and related compounds have highlighted the importance of descriptors such as lipophilicity, molecular shape, and the presence of specific functional groups in determining their biological activity. niscpr.res.in For example, in a study on drug-induced carcinogenicity, it was found that higher lipophilicity and the presence of conjugated ring systems contributed positively to this toxicological endpoint. niscpr.res.in Conversely, features like tertiary and secondary nitrogens were found to reduce carcinogenicity. niscpr.res.in The analysis of descriptors like the kappa shape index (3κ) has shown a correlation with the carcinogenic potential of compounds like this compound. niscpr.res.in

Physicochemical Properties of this compound wikipedia.org

PropertyValue
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Rotatable Bonds0
Partition Coefficient (ALogP)2.9
Solubility (logS)-4.3
Polar Surface Area (PSA)32.3 Ų

This data is based on computational predictions.

Molecular Docking Simulations and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the interactions that drive biological activity.

Identification of Binding Sites and Binding Affinities

Molecular docking simulations have been instrumental in identifying the specific binding sites of this compound within opioid receptors. taylor.edu These simulations help to visualize how the molecule fits into the receptor's binding pocket and which amino acid residues are involved in the interaction. taylor.edu Opioid receptors, like the mu-opioid receptor (MOR), have a binding pocket with specific residues that interact with ligands. taylor.edu For example, the H297 residue in the MOR is known to interact with the aromatic ring of morphine-like compounds. taylor.edu The affinity of a ligand for its receptor, a key determinant of its potency, can also be estimated through these simulations. Studies have shown that modifications to the structure of morphinans can significantly alter their binding affinities for different opioid receptor subtypes (mu, kappa, and delta). nih.gov For instance, replacing the hydroxyl group in morphinans with an amino group can lead to lower binding affinity. nih.gov

Conformational Analysis and Receptor Activation Mechanisms

Upon binding to a receptor, a ligand induces conformational changes that trigger a cascade of intracellular signaling events, leading to a biological response. frontiersin.org The specific conformational change induced by a ligand determines whether it acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. nih.gov Computational methods, such as molecular dynamics simulations, can model these dynamic processes and provide insights into the mechanisms of receptor activation. Different ligands can stabilize distinct receptor conformations, leading to "biased agonism," where a ligand preferentially activates certain signaling pathways over others. frontiersin.org This concept is crucial for designing drugs with more specific effects and fewer side effects.

Advanced Computational Approaches in Drug Discovery

The field of computational chemistry is continually evolving, with new methods being developed to enhance the drug discovery process. researchgate.net Techniques like quantum mechanics/molecular mechanics (QM/MM) and free energy perturbation (FEP) provide more accurate calculations of binding energies and molecular properties. researchgate.netrowansci.com Machine learning and artificial intelligence are also being increasingly used to develop predictive models for a wide range of properties, from bioactivity to toxicity. ox.ac.uk These advanced computational tools are accelerating the identification and optimization of novel drug candidates, including derivatives of complex scaffolds like the morphinans. researchgate.net

Analytical Methodologies for Norlevorphanol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating complex mixtures. ijpsjournal.com It operates by distributing the components of a mixture between a stationary phase and a mobile phase. ijpsjournal.com Different types of chromatography, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are utilized in norlevorphanol analysis. ijpsjournal.comopenaccessjournals.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical method used to separate, identify, and quantify compounds in a liquid solution. openaccessjournals.comwikipedia.org The technique relies on a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.org Each component in the sample interacts differently with the adsorbent material, causing them to separate. wikipedia.org

In the context of this compound, HPLC is a preferred method for determining its purity and identifying impurities in related compounds like levorphanol (B1675180) tartrate dihydrate. google.com For instance, HPLC analysis can quantify the presence of this compound as an impurity in levorphanol compositions, with detection limits often set at or below 0.15% of the total peak area. google.com The method's precision allows for the verification of highly pure compositions, where the amount of this compound is minimal. google.com

Table 1: HPLC Method Parameters for Impurity Profiling

ParameterSpecification
Technique High-Performance Liquid Chromatography (HPLC)
Mobile Phase A Phosphate buffer solution (e.g., 10 mM monopotassium phosphate)
Mobile Phase B Mixture of acetonitrile (B52724) and methanol
Diluent Water
Mode Isocratic or Gradient

This table outlines a typical HPLC method setup for the analysis of this compound as an impurity in levorphanol samples. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This technique is highly sensitive and selective, making it ideal for detecting and quantifying low concentrations of substances in complex biological matrices. nih.govnottingham.ac.uk

LC-MS/MS is frequently used in the analysis of this compound and its metabolites in biological samples such as urine and plasma. ncats.iopainphysicianjournal.comnih.gov For example, a study on levorphanol ingestion utilized LC-MS/MS to measure the concentrations of levorphanol/dextrorphan and 3-hydroxymorphinan (which includes this compound) in urine samples. painphysicianjournal.comnih.gov The method involved hydrolyzing the urine samples with β-glucuronidase before analysis. painphysicianjournal.comnih.gov LC-MS/MS is also employed to investigate the metabolism of related compounds, such as dextromethorphan (B48470), which can produce metabolites that are isomers of this compound. ncats.io

Table 2: LC-MS/MS Application in Urine Analysis

AnalyteMedian Concentration (ng/mL) in Levorphanol-Prescribed Samples
Levorphanol/Dextrorphan1,881
3-Hydroxymorphinan141

This table shows the median concentrations of analytes found in urine samples from individuals prescribed levorphanol, as determined by LC-MS/MS. painphysicianjournal.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical method that combines gas chromatography for separation with mass spectrometry for detection. wikipedia.orgscioninstruments.com It is particularly suited for the analysis of volatile and semi-volatile organic compounds. thermofisher.com

A validated Selected Ion Monitoring (SIM) GC-MS method has been developed for the simultaneous determination of dextromethorphan and its metabolites, including 3-hydroxymorphinan (of which this compound is an isomer), in biological matrices like human plasma and urine. nih.gov This method is notable for not requiring derivatization of the analytes. nih.gov The lower limit of quantitation for all analytes was 10 ng/mL, with good precision and accuracy. nih.gov The recovery for the analytes was greater than 72.68%. nih.gov

Spectroscopic Characterization (e.g., NMR) for Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. ipb.pt It provides detailed information about the chemical environment of atoms within a molecule, which is crucial for confirming the structural integrity of a compound like this compound. ipb.pt Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are used to assign proton and carbon resonances and to establish the connectivity and stereochemistry of the molecule. ipb.pt While specific NMR data for this compound is not detailed in the provided context, general advanced NMR techniques are routinely applied for the structural characterization of complex heterocyclic compounds. ipb.pt The principle of NMR relies on the proportionality between signal area and the number of atomic nuclei, allowing for quantitative analysis as well. jeol.com

Methods for Distinguishing Enantiomers in Research Samples

This compound is the levo-isomer of 3-hydroxymorphinan. ncats.iowikipedia.org Its enantiomer, (+)-3-hydroxymorphinan, is a metabolite of the common cough suppressant dextromethorphan. painphysicianjournal.com Conventional analytical techniques often cannot differentiate between enantiomers. painphysicianjournal.com Therefore, specific chiral separation methods are necessary to distinguish between this compound and its dextro-isomer in research and clinical samples.

Chiral chromatography is a key technique for separating enantiomers. googleapis.comwikipedia.org This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. wikipedia.orgeijppr.com Various types of CSPs are available, including those based on polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. wikipedia.orgeijppr.com The choice of CSP and chromatographic conditions is critical for achieving successful enantiomeric separation. While specific chiral methods for this compound are not extensively detailed, the principles of chiral chromatography are well-established and applicable. The need for such enantiomeric analysis is highlighted in studies where distinguishing between levorphanol and dextromethorphan ingestion is crucial. painphysicianjournal.comnih.gov

Future Directions and Unexplored Research Avenues

Development of Novel Norlevorphanol Analogues with Tailored Pharmacological Profiles

The core structure of this compound, a levo-isomer of 3-hydroxymorphinan, serves as a versatile scaffold for chemical modification. wikipedia.orgnih.gov The primary goal in developing novel analogues is to fine-tune their interaction with opioid receptors—mu (MOR), delta (DOR), and kappa (KOR)—to achieve specific therapeutic effects while potentially mitigating undesirable side effects. rroij.com Structure-activity relationship (SAR) studies are fundamental to this process, guiding medicinal chemists in making strategic structural modifications. rroij.com

Research into related morphinan (B1239233) compounds has shown that modifications at specific positions on the scaffold can dramatically alter a compound's binding affinity and functional activity. researchgate.netnih.gov For instance, substituting the N-methyl group with a different moiety, such as an N-phenethyl group, can convert an opioid agonist into an antagonist at certain receptors. semanticscholar.org Similarly, introducing moieties onto the C-ring of the morphinan skeleton can enhance binding affinity for specific receptor subtypes. researchgate.net

The development of these analogues involves synthesizing a library of new molecules and evaluating them through in vitro assays. rroij.comcsbsju.edu These assays measure key pharmacological parameters, including receptor binding affinity (Ki), potency, and efficacy in functional tests like [³⁵S]GTPγS binding and cAMP accumulation assays. rroij.comsemanticscholar.org By systematically altering substituents and observing the resulting pharmacological changes, researchers can develop compounds with tailored profiles, such as potent MOR agonists with reduced KOR activity or ligands with mixed receptor profiles. rroij.comnih.gov

Table 1: Impact of Structural Modifications on Pharmacological Profiles of Morphinan Analogues
Modification SiteType of ModificationObserved Pharmacological EffectExample Class
Nitrogen Atom (N-17)Replacement of N-methyl with larger N-substituents (e.g., N-phenethyl, N-cinnamyl)Can modulate agonist/antagonist activity and receptor selectivity. semanticscholar.orgmdpi.comN-Substituted Phenylmorphans
C-RingIncorporation of heterocyclic fragments (e.g., indole, aminothiazole)Can enhance binding affinity at specific receptors, such as the delta opioid receptor. researchgate.netIndolo/Thiazolo-Morphinans
Phenolic Hydroxyl Group (C-3)Bioisosteric replacementAims to alter pharmacokinetic properties like duration of activity. researchgate.netAminothiazolomorphinans
C-14 PositionAddition of a hydroxyl or methoxy (B1213986) groupInfluences interactions within the receptor binding pocket, affecting potency and efficacy. nih.govmdpi.com14-Hydroxymorphinans

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

A deeper understanding of how this compound and its analogues function at the molecular and cellular levels is crucial for rational drug design. Opioid receptors are G protein-coupled receptors (GPCRs), and their activation triggers complex intracellular signaling cascades. nih.gov Future research will focus on dissecting these pathways to understand how different ligands can preferentially activate certain signals over others, a concept known as biased signaling or functional selectivity. nih.gov

For example, an analogue might be a potent activator of the G-protein signaling pathway, which is associated with analgesia, while having little activity in recruiting β-arrestin2, a protein implicated in side effects like respiratory depression. nih.gov Advanced in vitro functional assays, such as β-arrestin recruitment assays and detailed studies of G-protein subtype coupling, are essential for characterizing these biased signaling profiles. nih.govresearchgate.net

Furthermore, investigations into the diversity of opioid receptor subtypes, including splice variants, can explain the variable responses to different opioid drugs. nih.gov this compound analogues could be tested against a panel of these variants to identify compounds with more selective actions. nih.gov The molecular basis for receptor selectivity, often determined by subtle differences in the receptor's binding pocket, can be explored through mutagenesis studies and high-resolution structural biology, revealing why a specific analogue may bind preferentially to one receptor type over another. nih.gov

Table 2: Key Cellular and Molecular Mechanisms for Investigation
MechanismDescriptionInvestigative Techniques
Biased SignalingDifferential activation of G-protein versus β-arrestin pathways by a single ligand. nih.gov[³⁵S]GTPγS binding assays, cAMP accumulation assays, β-arrestin recruitment assays. semanticscholar.orgnih.gov
Receptor DimerizationFormation of homodimers or heterodimers between different opioid receptors, which can alter pharmacology.Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET).
Splice Variant InteractionCharacterizing the binding and efficacy of analogues at different splice variants of the mu-opioid receptor. nih.govCell-based assays using cells expressing specific receptor splice variants. nih.gov
Signal TransductionMapping the downstream intracellular signaling pathways activated by receptor engagement. nih.govPhosphorylation assays, gene expression analysis.

Computational Design for Enhanced Selectivity and Efficacy

In silico pharmacology offers powerful tools to accelerate the discovery and optimization of novel this compound analogues. nih.gov Computational methods allow researchers to model and predict the biological activity of new compounds based on their structural features, guiding the synthesis of the most promising candidates and reducing reliance on costly and time-consuming trial-and-error approaches. rroij.comcsbsju.edu

Key computational techniques include:

Molecular Docking: This method simulates the binding of a ligand (the this compound analogue) into the three-dimensional structure of its target receptor. nih.gov It helps predict the binding orientation and affinity, providing insights into the specific molecular interactions—such as hydrogen bonds and ionic interactions—that stabilize the ligand-receptor complex. chapman.edu

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rroij.comresearchgate.net These models can predict the potency of newly designed analogues before they are synthesized. researchgate.netlshtm.ac.uk

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of how a ligand interacts with its receptor. nih.govmdpi.com This can reveal conformational changes in the receptor upon ligand binding and help characterize the stability of the interaction. nih.gov

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (pharmacophore) necessary for biological activity. nih.gov This model can then be used to screen virtual libraries for other molecules that fit the pharmacophore, potentially identifying novel scaffolds.

These computational approaches enable the rational design of analogues with enhanced properties. For example, by modeling interactions within the opioid receptor binding pocket, researchers can design modifications to a this compound derivative that increase its selectivity for the mu-opioid receptor while avoiding interactions with the kappa or delta receptors. chapman.edunih.gov

Table 3: Application of Computational Methods in Analogue Design
Computational MethodPrimary FunctionApplication to this compound Analogues
Molecular DockingPredicts ligand binding mode and affinity. nih.govIdentify key interactions with opioid receptor residues to guide modifications for enhanced binding. nih.gov
QSARPredicts biological activity from chemical structure. rroij.comresearchgate.netEstimate the potency and efficacy of virtual analogues to prioritize synthesis. mdpi.com
Molecular DynamicsSimulates the dynamic behavior of the ligand-receptor complex. mdpi.comAssess the stability of binding and understand receptor activation mechanisms. nih.gov
Pharmacophore ModelingIdentifies essential structural features for activity. nih.govScreen for novel chemical scaffolds that could mimic this compound's activity. mdpi.com
ADMET PredictionPredicts Absorption, Distribution, Metabolism, Excretion, and Toxicity. wiley.comFilter out analogues with predicted poor pharmacokinetic profiles or toxicity early in the design phase. nih.gov

Integration of Multimodal Research Approaches for Comprehensive Understanding

The most effective path to developing novel therapeutics based on this compound involves the integration of multiple research modalities. A comprehensive approach that combines computational design, chemical synthesis, in vitro pharmacology, and in vivo evaluation creates a synergistic workflow for drug discovery. rroij.com

This integrated pipeline typically begins with in silico methods to design and screen a virtual library of potential this compound analogues. csbsju.edu The most promising candidates, selected based on predicted affinity, selectivity, and drug-like properties, are then synthesized. nih.gov

Following synthesis, the new compounds undergo rigorous in vitro testing to validate the computational predictions. rroij.com This includes receptor binding assays to determine affinity and selectivity, and cell-based functional assays to characterize their activity as agonists, antagonists, or biased ligands. nih.govnih.gov

This iterative cycle, where findings from in vivo and in vitro experiments feed back to inform the next round of computational design and chemical synthesis, allows for the progressive refinement and optimization of lead compounds. rroij.com Such a multimodal strategy ensures that research efforts are focused on candidates with the highest probability of success, ultimately accelerating the journey from initial concept to a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying Norlevorphanol in biological matrices, and what are their validation parameters?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is widely used. For instance, a validated HPLC-UV method for dextromethorphan (a structurally related morphinan) achieved a linear range of 0.1–50 µg/mL with a limit of detection (LOD) of 0.03 µg/mL . Key validation parameters include specificity (no matrix interference), precision (<15% RSD), accuracy (85–115% recovery), and stability under storage conditions. Sample preparation often involves liquid-liquid extraction or solid-phase extraction to isolate this compound from plasma or urine .

Q. What is the established pharmacological mechanism of this compound, and how does its stereochemistry influence receptor binding?

  • Methodological Answer : this compound is a μ-opioid receptor agonist with additional δ-opioid receptor affinity. Its levo-isomer configuration (3-hydroxymorphinan) is critical for binding, as demonstrated by comparative studies showing >10-fold higher affinity for μ-receptors compared to its dextro-isomer . Researchers should employ radioligand binding assays (e.g., using [³H]DAMGO for μ-receptors) to quantify affinity (Ki) and functional assays (e.g., GTPγS binding) to assess efficacy .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in neuropathic pain models be systematically addressed?

  • Methodological Answer : Contradictions often arise from differences in animal models (e.g., chronic constriction injury vs. diabetic neuropathy) or dosing regimens. A meta-analysis approach weighted by study quality (e.g., randomization, blinding) can identify confounding variables. For example, a 2024 systematic review highlighted that studies using higher doses (>5 mg/kg) in rodents reported paradoxical hyperalgesia due to κ-receptor activation, necessitating dose-response re-evaluation .

Q. What experimental strategies are optimal for elucidating this compound’s metabolic pathways and potential drug-drug interactions?

  • Methodological Answer : Use <sup>14</sup>C-labeled this compound in hepatocyte incubation studies to track phase I (e.g., cytochrome P450-mediated oxidation) and phase II (glucuronidation) metabolites. LC-MS/MS can identify metabolite structures, while CYP inhibition/induction assays (e.g., using human liver microsomes) assess interactions. For instance, co-administration with CYP3A4 inhibitors (e.g., ketoconazole) may increase this compound’s half-life .

Q. How do in vitro receptor affinity data for this compound translate to in vivo analgesic efficacy, and what pharmacokinetic-pharmacodynamic (PK-PD) models are applicable?

  • Methodological Answer : In vitro binding data (e.g., μ-receptor Ki = 1.2 nM) must be contextualized with bioavailability and blood-brain barrier penetration. PK-PD modeling using nonlinear mixed-effects approaches (e.g., NONMEM) can correlate plasma concentrations with antinociceptive effects in rodents. A 2023 study reported a sigmoidal Emax model with EC50 = 120 ng/mL, highlighting the need for prolonged infusion regimens to maintain therapeutic levels .

Ethical and Regulatory Considerations

  • Animal Studies : Adhere to ARRIVE guidelines for reporting in vivo experiments, including humane endpoints (e.g., maximum tolerable pain score) and sample size justification using power analysis .
  • Controlled Substance Compliance : this compound’s Schedule I status (US) and international analogs (e.g., Guyana’s Narcotic Drugs Act ) require DEA/FDA approvals for procurement and handling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norlevorphanol
Reactant of Route 2
Norlevorphanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。